molecular formula C16H22F3N5 B14927879 N-butyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

N-butyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14927879
M. Wt: 341.37 g/mol
InChI Key: OXAYVUPRSKZANP-UHFFFAOYSA-N
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Description

N-BUTYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE is a complex organic compound that features a pyrazole and pyrimidine moiety

Properties

Molecular Formula

C16H22F3N5

Molecular Weight

341.37 g/mol

IUPAC Name

N-butyl-4-(1-ethyl-3-methylpyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H22F3N5/c1-5-7-8-23(4)15-20-13(9-14(21-15)16(17,18)19)12-10-24(6-2)22-11(12)3/h9-10H,5-8H2,1-4H3

InChI Key

OXAYVUPRSKZANP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include alkyl halides, amines, and trifluoromethylating agents. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity N-BUTYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-BUTYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-BUTYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BUTYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE is unique due to its specific combination of pyrazole and pyrimidine moieties, along with the trifluoromethyl group, which imparts distinct chemical and biological properties .

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